

Comprehensive Characterization Profile: 5-(3-Chloro-4-fluorophenyl)pyridin-3-ol

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Compound of Interest

Compound Name: 5-(3-Chloro-4-fluorophenyl)pyridin-3-ol

CAS No.: 1261920-24-4

Cat. No.: B6367337

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Part 1: Executive Summary & Chemical Context

5-(3-Chloro-4-fluorophenyl)pyridin-3-ol represents a high-value pharmacophore scaffold, often utilized in the development of kinase inhibitors (e.g., BRAF, MEK) and receptor modulators. The molecule features a 3,5-disubstituted pyridine core, a classic bioisostere for phenol or biaryl ether systems, offering improved metabolic stability and solubility profiles compared to purely carbocyclic analogs.

The 3-chloro-4-fluorophenyl moiety is a privileged substructure in medicinal chemistry, designed to block metabolic oxidation at the para-position (via fluorine) while enhancing lipophilicity and filling hydrophobic pockets (via chlorine). The 3-hydroxy group on the pyridine ring provides a critical handle for hydrogen bonding (donor/acceptor) or further functionalization (e.g., prodrug ethers).

This guide details the structural elucidation, synthesis pathway, and physicochemical properties required to validate this compound as a New Chemical Entity (NCE) or Key Intermediate.

Part 2: Chemical Identity & Properties[1][2][3]

Identification Data

Property	Specification	Notes
IUPAC Name	5-(3-Chloro-4-fluorophenyl)pyridin-3-ol	
Molecular Formula	C ₁₁ H ₇ ClFNO	
Molecular Weight	223.63 g/mol	Monoisotopic Mass: 223.02
Calculated LogP (cLogP)	~2.8 - 3.2	Moderately lipophilic
pKa (Predicted)	Pyridyl N: ~3.5 Phenolic OH: ~9.2	Amphoteric nature
Appearance	Off-white to pale yellow solid	Typical for biaryl pyridines
Solubility	DMSO, Methanol, THF	Poor water solubility at neutral pH

Structural Logic

The molecule consists of two aromatic rings linked by a single bond. The pyridine ring is substituted at the meta positions (relative to nitrogen) by a hydroxyl group and the aryl ring.

- Pyridine Core: Electron-deficient, susceptible to nucleophilic attack if not substituted, but the 3-OH pushes electron density back into the ring.
- Aryl Ring: Electron-withdrawing (Cl, F) substituents deactivate the phenyl ring, increasing metabolic stability.

Part 3: Synthesis & Purity Workflow

The most robust synthetic route is a Suzuki-Miyaura Cross-Coupling between a halopyridinol and an arylboronic acid. This protocol ensures regioselectivity and high yields.

Synthesis Protocol

- Reagents:
 - Partner A: 5-Bromo-3-hydroxypyridine (or 5-Bromo-3-methoxypyridine, followed by deprotection).

- Partner B: (3-Chloro-4-fluorophenyl)boronic acid.
- Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄.
- Base: K₂CO₃ or Cs₂CO₃ (2.0 eq).
- Solvent: 1,4-Dioxane/Water (4:1 v/v).
- Conditions: Degas solvents, heat to 90°C for 4-12 hours under N₂ atmosphere.
- Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
- Purification: Flash Column Chromatography (SiO₂), eluting with DCM/MeOH (0-10% gradient).

Visualization: Synthesis & Purification Logic



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Caption: Step-by-step Suzuki-Miyaura coupling workflow for the synthesis of **5-(3-Chloro-4-fluorophenyl)pyridin-3-ol**.

Part 4: Structural Elucidation (Analytical Validation)

To confirm the identity of **5-(3-Chloro-4-fluorophenyl)pyridin-3-ol**, a multi-modal approach is required.

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, DMSO-d₆):
 - Pyridine Protons (3H): Look for three distinct singlets (or doublets with small J ~2Hz coupling) in the aromatic region (δ 8.0 - 8.5 ppm).
 - H2 (between N and OH): Most deshielded singlet.

- H6 (between N and Aryl): Deshielded singlet.
- H4 (between OH and Aryl): Slightly shielded compared to H2/H6.
- Phenyl Protons (3H):
 - H2' (between Cl and Linker): Doublet or singlet ($\delta \sim 7.8$ ppm).
 - H6' (adjacent to Linker): Multiplet.
 - H5' (adjacent to F): Triplet-like multiplet due to H-F coupling ($\delta \sim 7.5$ ppm).
- Hydroxyl Proton (1H): Broad singlet, exchangeable with D₂O ($\delta \sim 10.0-10.5$ ppm).

Mass Spectrometry (LC-MS)

- Ionization: Electrospray Ionization (ESI), Positive Mode (M+H)⁺.
- Observed Mass:
 - m/z 224.0 (³⁵Cl isotope, 100% abundance).
 - m/z 226.0 (³⁷Cl isotope, ~33% abundance).
- Diagnostic: The 3:1 ratio of M:(M+2) peaks confirms the presence of a single Chlorine atom.

Infrared Spectroscopy (FT-IR)

- ~3100-3400 cm⁻¹: Broad O-H stretch (intermolecular H-bonding).
- ~1580-1600 cm⁻¹: C=N / C=C aromatic stretches.
- ~1000-1100 cm⁻¹: C-F stretch.

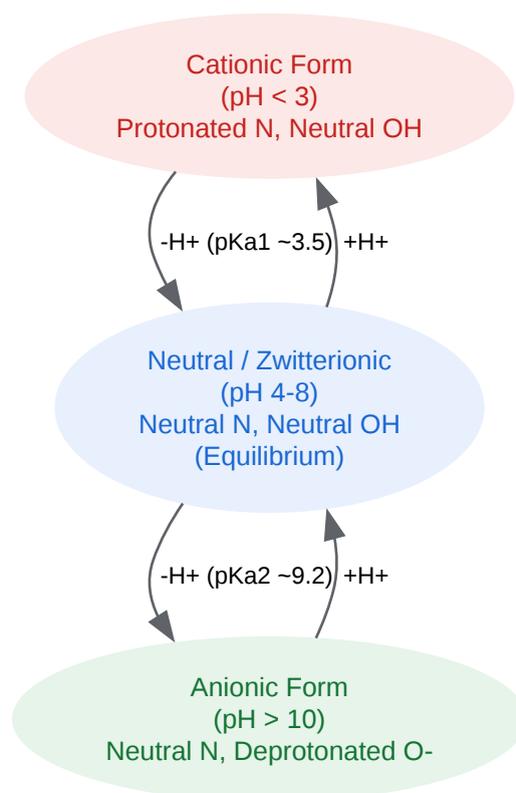
Part 5: Physicochemical Properties & Tautomerism

Understanding the acid-base behavior is critical for formulation and biological assay development.

Tautomeric Equilibrium

Unlike 2- or 4-hydroxypyridines, 3-hydroxypyridines exist primarily as the enol (hydroxy) form rather than the keto (pyridone) form, because the keto form would disrupt aromaticity without the stabilization of a conjugated amide system. However, they exist as zwitterions in neutral aqueous solution.

Visualization: Ionization States



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Caption: pH-dependent ionization states of **5-(3-Chloro-4-fluorophenyl)pyridin-3-ol**.

Part 6: Safety & Handling (Genotoxicity Risk)

- **Biaryl Alert:** Biaryl systems can sometimes be metabolically activated to quinones or reactive intermediates.
- **Halogenated Aniline Precursors:** If the synthesis involves 3-chloro-4-fluoroaniline, ensure rigorous removal (<10 ppm) as anilines are potential genotoxins (PGI).

- Handling: Treat as a potent bioactive compound. Use a fume hood, nitrile gloves, and eye protection.

Part 7: References

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